N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN5O4S and its molecular weight is 482. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
- A study by Palkar et al. (2017) designed and synthesized novel analogs related to the compound , which displayed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).
Antimicrobial Activity
- Research by Basavarajaiah and Mruthyunjayaswamy (2008) explored the synthesis and antimicrobial activity of novel substituted thiazole-2-semicarbazides and its derivatives, which are structurally related to the compound in focus. This study highlights the potential of such compounds in antimicrobial applications (Basavarajaiah & Mruthyunjayaswamy, 2008).
Analgesic and Anti-inflammatory Agents
- Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, structurally related to the discussed compound, which showed significant anti-inflammatory and analgesic activities. This suggests potential applications in pain and inflammation management (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
- Shim et al. (2002) conducted molecular interaction studies of a structurally similar antagonist, highlighting its binding interactions with the CB1 cannabinoid receptor. Such studies provide insights into receptor-ligand interactions and can inform drug design (Shim et al., 2002).
Crystal Structure Analysis
- Prabhuswamy et al. (2016) focused on the crystal structure analysis of a compound closely related to the one , providing valuable information for understanding its molecular conformation and potential interactions (Prabhuswamy et al., 2016).
Insecticidal and Fungicidal Activities
- Research by Zhu et al. (2014) on novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, structurally related to the discussed compound, demonstrated insecticidal and fungicidal activities. This suggests potential applications in agriculture and pest control (Zhu et al., 2014).
Anti-Cancer Potential
- Horishny et al. (2020) synthesized compounds structurally similar to the compound , which showed promising anticancer activities. This points to potential applications in cancer treatment (Horishny et al., 2020).
Antifungal Agents
- Du et al. (2015) synthesized novel pyrazole-4-carboxylic acid amides with significant antifungal activity, suggesting the utility of structurally related compounds in combating fungal infections (Du et al., 2015).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S.ClH/c1-24-10-7-15(23-24)20(27)26(9-4-8-25-11-13-30-14-12-25)21-22-18-16(28-2)5-6-17(29-3)19(18)31-21;/h5-7,10H,4,8-9,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWORNIPITDXUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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